molecular formula C19H17N3O2S B2664918 N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide CAS No. 868972-33-2

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide

Cat. No.: B2664918
CAS No.: 868972-33-2
M. Wt: 351.42
InChI Key: UWFXNFXYWLYMGU-UHFFFAOYSA-N
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Description

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Chemical Reactions Analysis

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include iodine, TBHP, and various solvents like toluene and ethyl acetate. Major products formed from these reactions include halogenated derivatives and other functionalized imidazo[1,2-a]pyridines .

Mechanism of Action

Comparison with Similar Compounds

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide is unique due to its specific structural features and biological activities. Similar compounds include:

These similar compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-14-8-9-22-13-17(21-19(22)10-14)12-20-25(23,24)18-7-6-15-4-2-3-5-16(15)11-18/h2-11,13,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFXNFXYWLYMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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